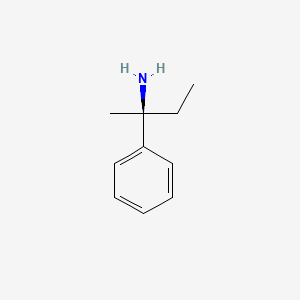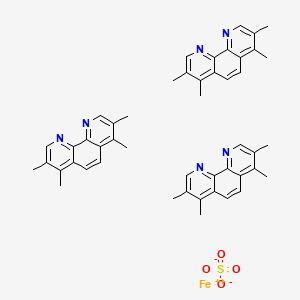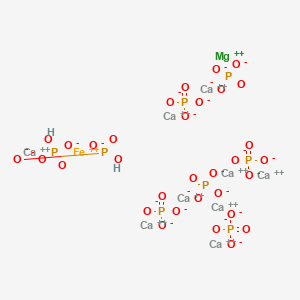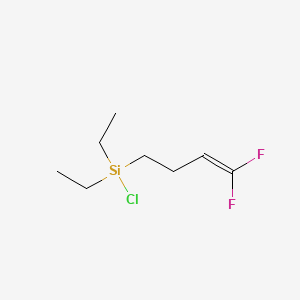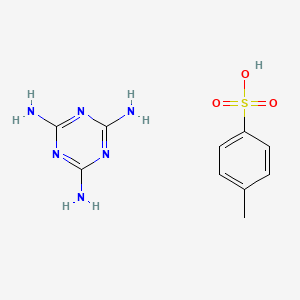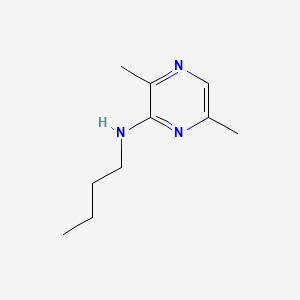![molecular formula C28H38O7 B577168 [(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate CAS No. 10314-89-3](/img/structure/B577168.png)
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units. This compound is known for its distinct aroma and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-beta-gedunol typically involves the biocatalytic conversion of beta-ionol. This process utilizes specific enzymes such as carotenoid cleavage dioxygenase and enoate reductase. The optimal conditions for this reaction include a pH of 6.8 and a temperature of 45°C. The enzymes are expressed in Escherichia coli and characterized for their activity .
Industrial Production Methods
Industrial production of dihydro-beta-gedunol often employs a one-pot synthesis system. This method integrates the use of carotenoid cleavage dioxygenase and enoate reductase, along with an NADPH regeneration system to enhance production efficiency. This approach has been shown to yield approximately 13.34 mg/L of dihydro-beta-gedunol with a molar conversion rate of 85.8% .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and its effects on herbivores.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of dihydro-beta-gedunol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Alpha-ionone
- Beta-ionone
- Dihydro-beta-ionone
Uniqueness
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate is unique due to its specific structure and the distinct aroma it imparts. Unlike its similar compounds, it has a more pronounced effect in certain biological systems and is more efficient in specific industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Properties
CAS No. |
10314-89-3 |
|---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.605 |
InChI |
InChI=1S/C28H38O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h9,12,14,17-22,30H,7-8,10-11,13H2,1-6H3/t17-,18+,19+,20?,21+,22-,25-,26+,27+,28-/m1/s1 |
InChI Key |
IVHWWYNBMIROCV-VPHPLDIMSA-N |
SMILES |
CC(=O)OC1CC2C(C(CCC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


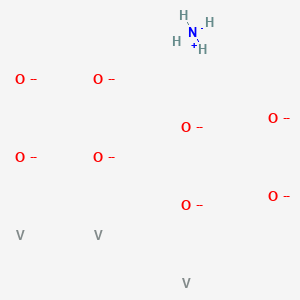
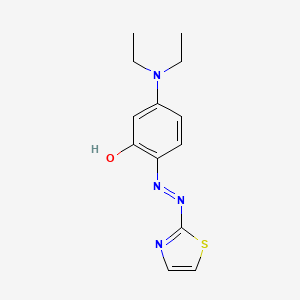
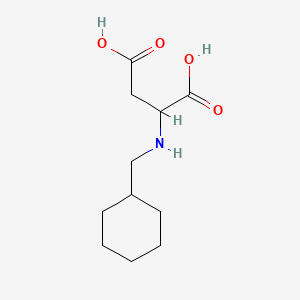
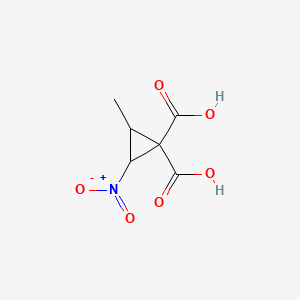
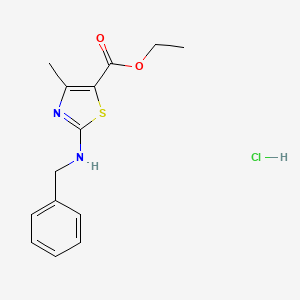
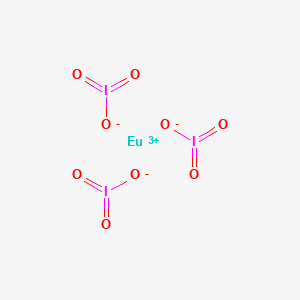
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
